Product packaging for 2-Chloro-6-ethylquinazolin-4-ol(Cat. No.:)

2-Chloro-6-ethylquinazolin-4-ol

Cat. No.: B13170629
M. Wt: 208.64 g/mol
InChI Key: YQTJEKTTYJSDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a synthetically versatile quinazolinone derivative of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound serves as a key chemical intermediate for synthesizing more complex molecules. Its core structure, the quinazolinone pharmacophore, is well-established as a privileged scaffold in drug discovery . The primary research value of this compound lies in its potential application for developing kinase inhibitors. Quinazolinone-based analogues are known to exhibit potent inhibitory activity against multiple tyrosine protein kinases, such as EGFR, HER2, and VEGFR-2, which are critical targets in oncology research . Furthermore, the 2-chloro and 4-ol substituents on the quinazoline nucleus provide reactive sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and create targeted libraries for biological screening . This product is intended for research purposes by qualified scientists. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B13170629 2-Chloro-6-ethylquinazolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-6-ethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

YQTJEKTTYJSDAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Chloro 6 Ethylquinazolin 4 Ol

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Diffraction Analysis

The initial and often most challenging step in X-ray crystallography is the cultivation of a single crystal of high quality. For 2-Chloro-6-ethylquinazolin-4-ol, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Techniques such as vapor diffusion or slow cooling of a saturated solution would be employed to encourage the formation of well-ordered crystals.

Once a suitable crystal is obtained, it would be mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern, consisting of a series of spots of varying intensity, would be collected by a detector. The analysis of this pattern allows for the determination of the unit cell dimensions and the space group of the crystal.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterHypothetical Value
Empirical formulaC10H9ClN2O
Formula weight208.65
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2(1)/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientµ.µµµ mm⁻¹
F(000)FFF
Crystal sizex.xx × y.yy × z.zz mm
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNN
Independent reflectionsnnnn [R(int) = 0.xxxx]
Completeness to theta = θθ.θθ°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²S.SSS
Final R indices [I>2sigma(I)]R1 = 0.xxxx, wR2 = 0.yyyy
R indices (all data)R1 = 0.xxxx, wR2 = 0.yyyy
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

Note: The values in this table are placeholders and would need to be determined experimentally.

Elucidation of Molecular Conformation and Intermolecular Interactions

A successful crystallographic study would reveal the planarity of the quinazolinone ring system and the orientation of the ethyl group at the 6-position. The tautomeric form of the molecule in the solid state, specifically whether the hydroxyl group exists in the keto or enol form, would be definitively established.

Furthermore, the analysis would shed light on the intermolecular forces that govern the crystal packing. These interactions, such as hydrogen bonding involving the hydroxyl and nitrogen atoms, and potentially π-π stacking between the aromatic rings, are crucial for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment in Research Applications

In a research setting, ensuring the purity of a synthesized compound is paramount for the reliability of subsequent biological or chemical studies. High-performance liquid chromatography (HPLC) is a primary tool for this purpose.

A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas chromatography (GC) could also be a viable technique, particularly if the compound is thermally stable and sufficiently volatile. GC analysis, often coupled with a mass spectrometer (GC-MS), would not only assess purity but also provide structural information based on the fragmentation pattern of the molecule.

Table 2: Illustrative HPLC Method for Purity Analysis of Quinazoline (B50416) Derivatives

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C
Purity Acceptance>95%

Note: This table represents a general method for related compounds and would require optimization for this compound.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Ethylquinazolin 4 Ol

Reactivity of the Quinazoline (B50416) Core

The quinazoline ring system consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This fusion results in an electron-deficient pyrimidine ring, susceptible to nucleophilic attack, and a carbocyclic ring whose reactivity towards electrophiles is modulated by its substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 2-Chloro-6-ethylquinazolin-4-ol backbone would occur on the carbocyclic (benzene) ring at positions C-5, C-7, or C-8. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the existing substituents.

Directing Effects :

6-Ethyl Group : The ethyl group is an electron-donating group (EDG) that activates the ring towards EAS and is an ortho, para-director. It will therefore direct incoming electrophiles to positions 5 and 7.

Quinazolinone System : The heterocyclic portion, particularly the electron-withdrawing amide and imine functionalities, deactivates the fused benzene ring towards electrophilic attack. youtube.com

Nucleophilic Substitution Reactions on the Quinazoline Ring

The pyrimidine portion of the quinazoline nucleus is electron-deficient and thus predisposed to nucleophilic aromatic substitution (SNAr), especially at carbon atoms bearing a good leaving group like chlorine. researchgate.netorganic-chemistry.org Studies on analogous 2,4-dichloroquinazolines have established that the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. nih.gov This enhanced reactivity at C-4 is attributed to the α-nitrogen effect and the ability to stabilize the negative charge of the Meisenheimer intermediate. mdpi.com

In the case of this compound, the C-4 position is occupied by an oxo group (in its dominant tautomeric form). Therefore, the primary site for nucleophilic substitution is the C-2 position, where the chlorine atom serves as the leaving group.

Transformations of the Chlorine Atom

The chlorine atom at the C-2 position is a key functional handle for introducing molecular diversity. It can be displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement : The C-2 chlorine can be substituted by nitrogen, oxygen, and sulfur nucleophiles. Research on 2-chloroquinazolin-4(3H)-ones has shown they undergo rearrangement and cyclization reactions with primary and secondary diamines to form complex guanidine (B92328) structures, highlighting the reactivity of the C-2 position. nih.gov

Metal-Catalyzed Cross-Coupling : The C-2 chloro substituent is also amenable to transition metal-catalyzed reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Such transformations are invaluable in medicinal chemistry for scaffold elaboration. mdpi.com

The following table summarizes potential transformations of the C-2 chlorine based on reactions reported for analogous systems.

Reaction TypeReagent/CatalystProduct TypeReference
AminationPrimary/Secondary Amines2-Amino-6-ethylquinazolin-4-one nih.gov
Negishi CouplingOrganozinc reagent / Pd(PPh₃)₄2-Alkyl/Aryl-6-ethylquinazolin-4-one mdpi.com
Sonogashira CouplingTerminal alkyne / Pd-Cu catalyst2-Alkynyl-6-ethylquinazolin-4-one mdpi.com
Suzuki CouplingBoronic acid / Pd catalyst2-Aryl/Vinyl-6-ethylquinazolin-4-one mdpi.com

Transformations Involving the Hydroxyl Group at Position 4

The functionality at C-4 is best described as an amide within the quinazolin-4(3H)-one tautomer, which profoundly influences its chemical behavior.

Etherification and Esterification Reactions

Direct O-alkylation (etherification) or O-acylation (esterification) at the C-4 oxygen is generally not a favored process. The reactivity of the quinazolin-4-one system is dominated by its amide character.

N-Alkylation : The N-3 proton is acidic and can be removed by a base. The resulting anion typically undergoes alkylation or acylation on the nitrogen atom, a common reaction pathway for quinazolin-4-ones. nih.govresearchgate.net

Conversion to 4-Chloroquinazoline : A more synthetically useful transformation involves the conversion of the C-4 oxo group into a highly reactive C-4 chloro group. This is typically achieved by treating the quinazolinone with a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The resulting 2,4-dichloro-6-ethylquinazoline (B8716277) intermediate can then readily react with oxygen nucleophiles (alcohols, phenols) at the highly activated C-4 position to yield 4-alkoxy (ether) or 4-aryloxy derivatives. nih.gov

Quinazoline-4-ol to Quinazolin-4-one Tautomerism Studies

The equilibrium between the aromatic 4-hydroxyquinazoline (B93491) (enol) form and the non-aromatic quinazolin-4(3H)-one (amide or keto) form is a critical aspect of this compound's chemistry. nih.gov

Extensive spectroscopic and chemical evidence confirms that this equilibrium overwhelmingly favors the quinazolin-4(3H)-one tautomer. chemicalbook.comresearchgate.net This structural preference has several key consequences:

The molecule possesses the properties of a cyclic amide rather than a phenolic alcohol.

The N-H proton at position 3 is acidic and can be deprotonated, leading to N-alkylation or N-acylation reactions. nih.gov

The C-4 carbonyl group can be activated for substitution, most commonly via conversion to a 4-chloro derivative. google.com

This tautomeric preference is fundamental to understanding and predicting the reaction pathways for this compound and related structures.

Lack of Specific Research Data for this compound

The planned exploration of this compound's chemical behavior, which was to include detailed discussions on the functionalization of its ethyl group, ring-opening and ring-closure reactions, and mechanistic investigations of these transformations, cannot be completed at this time due to the absence of published research directly addressing these areas for this compound.

General synthetic methods for quinazolin-4(3H)-ones have been reported, often starting from anthranilic acid derivatives. scholarsresearchlibrary.comnih.govrsc.orgacs.org Additionally, the reactivity of other substituted quinazolines, such as those with chloro- and ethoxy- groups at various positions, has been investigated, providing some insight into the potential reactivity of the quinazoline core. researchgate.netresearchgate.net However, this general knowledge cannot be directly extrapolated to provide a detailed and scientifically accurate account of the specific reactions of this compound without dedicated experimental studies.

The provided outline, which focuses on specific aspects of the reactivity of this compound, requires detailed research findings that are currently not present in the available literature. Any attempt to generate content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be produced as requested until specific research on the chemical reactivity and transformation of this compound is conducted and published.

Theoretical and Computational Investigations of 2 Chloro 6 Ethylquinazolin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic characteristics of molecules. These methods provide insights into the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations are instrumental in characterizing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's chemical behavior. For quinazolinone derivatives, the HOMO is typically distributed over the benzene (B151609) and pyrimidine (B1678525) rings, indicating that these regions are the primary sites for electrophilic attack. Conversely, the LUMO is also generally located across the fused ring system, signifying the areas susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. For instance, in studies of various substituted quinazolinones, the HOMO-LUMO gap has been shown to be a significant descriptor in quantitative structure-activity relationship (QSAR) models, correlating with their biological activities. nih.gov

Molecular OrbitalTypical Energy Range (eV) for Quinazolinone DerivativesSignificance
HOMO-6.0 to -7.0Electron-donating ability, site of oxidation
LUMO-1.5 to -2.5Electron-accepting ability, site of reduction
HOMO-LUMO Gap4.0 to 5.0Chemical reactivity, kinetic stability

Note: The energy values presented are representative and can vary depending on the specific substituents and the computational methods employed.

Analysis of Electron Density Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In quinazolinone derivatives, the MEP typically reveals a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The aromatic rings generally exhibit a more neutral or slightly negative potential, while the hydrogen atoms attached to the nitrogen or aromatic carbons show positive potential. researchgate.net The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position in 2-Chloro-6-ethylquinazolin-4-ol would be expected to modulate this distribution. The electron-withdrawing nature of the chlorine atom would likely increase the positive potential in its vicinity, while the electron-donating ethyl group would enhance the negative potential on the benzene ring.

Conformational Analysis and Tautomeric Equilibria

The quinazolin-4-ol scaffold can exist in different tautomeric and conformational forms, the relative stability of which significantly influences its chemical and biological properties.

Energetic Landscape of Quinazolin-4-ol and Quinazolin-4-one Tautomers

The this compound molecule can exist in at least two tautomeric forms: the -ol form (quinazolin-4-ol) and the -one form (quinazolin-4(3H)-one). Computational studies on related systems have consistently shown that the quinazolin-4(3H)-one tautomer is generally more stable than the quinazolin-4-ol form. mdpi.com This stability is attributed to the greater resonance stabilization of the amide group in the quinazolin-4-one structure.

The energy difference between these tautomers can be quantified using computational methods. The solvent environment can also play a crucial role in the tautomeric equilibrium, with polar solvents potentially stabilizing one form over the other through differential solvation.

TautomerRelative StabilityKey Structural Feature
Quinazolin-4(3H)-oneMore StableAmide group in the pyrimidine ring
Quinazolin-4-olLess StableHydroxyl group at the 4-position

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving quinazoline (B50416) derivatives. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. Such studies are crucial for understanding reaction kinetics and predicting the feasibility of different synthetic routes. researchgate.netresearchgate.netacs.orgmdpi.com

For example, the synthesis of quinazolin-4-one derivatives often involves cyclization reactions. researchgate.netnih.gov Theoretical modeling of these pathways can elucidate the role of catalysts and reaction conditions, and can help in optimizing synthetic procedures. By calculating the energy barriers for different proposed mechanisms, the most likely reaction pathway can be determined.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of a molecule over time. These simulations model the atomic motions of the molecule, offering insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.netmdpi.com

In Silico Prediction of Reactivity and Selectivity

No published data is available.

Research Perspectives and Future Directions in 2 Chloro 6 Ethylquinazolin 4 Ol Chemistry

Development of Novel Synthetic Methodologies

The synthesis of quinazolin-4(3H)-ones, the parent structure of 2-Chloro-6-ethylquinazolin-4-ol, has been a subject of extensive research, evolving from classical multi-step procedures to more efficient and sustainable methods. derpharmachemica.com Traditionally, the synthesis involves the condensation of anthranilic acid derivatives with various reagents. researchgate.net For this compound, a logical starting point would be 2-amino-5-ethylbenzoic acid.

Modern synthetic strategies are moving towards greener and more atom-economical processes. mdpi.com Key areas of development include:

Metal-Catalyzed Synthesis: Copper-catalyzed tandem reactions have been developed for the efficient, one-pot synthesis of quinazolinone derivatives from 2-aminobenzamides. nih.gov These methods offer high yields under aerobic conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of quinazolinones, often reducing reaction times from hours to minutes and improving yields. derpharmachemica.com This technique is applicable to solid-phase synthesis, which is beneficial for creating libraries of related compounds. derpharmachemica.com

Catalyst- and Solvent-Free Conditions: Research has focused on developing protocols that eliminate the need for transition metal catalysts and hazardous organic solvents. mdpi.comnih.gov For instance, reactions using iodine as a catalyst or neat reactions (without any solvent) have been successfully employed for quinazolinone synthesis. mdpi.comfrontiersin.org

Multi-Component Reactions (MCRs): Three-component, one-pot methodologies involving substituted benzaldehydes, o-aminoarylketones, and an ammonium (B1175870) source offer a rapid and efficient route to highly substituted quinazolines. frontiersin.org

Once the 6-ethylquinazolin-4-ol core is synthesized, the introduction of the chlorine atom at the C2 position is typically achieved through chlorination of a precursor like 6-ethylquinazoline-2,4-diol using reagents such as phosphorus oxychloride (POCl₃). scispace.comnih.gov The optimization of these chlorination steps to improve yields and minimize byproducts remains an active area of research. scispace.com

Synthetic Approach Key Features Potential Advantage for this compound
Metal-Catalysis (e.g., Cu) Tandem reactions, aerobic conditions. nih.govHigh efficiency and yield in forming the core ring structure.
Microwave-Assisted Rapid heating, reduced reaction times. derpharmachemica.comFast optimization of reaction conditions and library synthesis.
Solvent-Free/Neat Environmentally friendly, no solvent waste. mdpi.comGreener synthesis pathway.
Multi-Component One-pot synthesis from simple precursors. frontiersin.orgIncreased molecular complexity in a single step.

Advanced Spectroscopic Characterization Techniques

The unambiguous structural confirmation of this compound and its derivatives relies on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for characterization. For the target molecule, specific signals would be expected for the ethyl group (a triplet and a quartet in ¹H NMR), the aromatic protons on the quinazoline (B50416) ring, and the N-H proton. nih.govscispace.com Advanced techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) are particularly useful for distinguishing between the CH₃ and CH₂ carbons of the ethyl group and the CH carbons of the aromatic ring. scispace.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of a quinazolin-4-ol would show a characteristic strong absorption for the carbonyl (C=O) group, typically in the range of 1670–1720 cm⁻¹. nih.gov A peak corresponding to the N-H stretch would also be present. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental formula. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive feature in the mass spectrum of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to confirm the conjugated system. scispace.com

A combination of these techniques provides a complete picture of the molecular structure, ensuring the identity and purity of the synthesized compounds. scispace.comresearchgate.net

Expanding the Scope of Chemical Transformations

The this compound scaffold possesses multiple reactive sites, making it a versatile intermediate for further chemical modification. The chlorine atom at the C2 position is particularly reactive and serves as an excellent handle for introducing a wide range of substituents.

Nucleophilic Substitution: The C2-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functionalities by reacting the compound with different nucleophiles. Common transformations include reactions with:

Amines: To produce 2-aminoquinazoline (B112073) derivatives. This is one of the most widely used transformations in quinazoline chemistry. scispace.comnih.gov

Azides: Reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. researchgate.net

Hydrazines: To yield hydrazinoquinazolines, which are precursors to fused heterocyclic systems like triazoloquinazolines. scispace.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a suitable partner for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups at the C2 position. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-alkynylquinazolines. mdpi.com

N3-Position Alkylation/Arylation: The nitrogen at the N3 position can be alkylated or arylated to introduce further diversity into the molecular structure. nih.gov

These transformations allow chemists to systematically modify the structure of this compound, creating a diverse library of compounds for various applications. nih.govmdpi.com

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is accelerating research in the field of quinazolines. nih.gov For a molecule like this compound, this integrated approach can provide deep insights and guide experimental design.

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of reactive sites by analyzing electron density, electrostatic potential maps, and frontier molecular orbitals. For instance, calculations can confirm the electrophilic nature of the C2 carbon, guiding the design of nucleophilic substitution reactions.

Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as those in metal-catalyzed cross-coupling or multi-component reactions. acs.org This understanding allows for the optimization of reaction conditions to improve yields and selectivity.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (NMR, IR) for proposed structures. nih.gov Comparing these predicted spectra with experimental data provides a powerful tool for structural verification.

Molecular Dynamics: For applications where intermolecular interactions are important, molecular dynamics (MD) simulations can be used to study the behavior of molecules in different environments. nih.gov

By using computational tools to screen potential reactions and predict outcomes, researchers can reduce the number of experiments required, saving time and resources while gaining a more profound understanding of the underlying chemistry.

Exploration of New Chemical Reactivity Modalities

Beyond traditional transformations, the future of quinazoline chemistry lies in exploring novel reactivity patterns to access unprecedented molecular architectures.

C-H Bond Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Developing methods for the selective C-H arylation, alkylation, or amination of the quinazoline core, including the ethyl group at C6, would be a significant advance. This strategy avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.gov

Photoredox and Electrocatalysis: The use of visible light photoredox catalysis and electrochemistry offers new avenues for quinazoline synthesis and modification under mild conditions. researchgate.net These techniques can enable transformations that are difficult to achieve with traditional thermal methods, such as radical-based reactions.

Cascade Reactions: Designing novel cascade or tandem reactions that form the quinazoline ring and simultaneously install multiple functional groups in a single operation is a key area of interest. nih.govrsc.org Such processes dramatically increase synthetic efficiency and are highly desirable for building molecular complexity.

Exploring these new modalities for this compound could unlock novel derivatives with unique properties and applications.

Potential for Material Science Applications (excluding biological)

While much of the focus on quinazolines has been in medicinal chemistry, their unique structural and electronic properties make them promising candidates for applications in material science.

Fluorescent Materials: The fused aromatic system of the quinazoline ring provides a rigid scaffold that can exhibit fluorescence. Some quinazoline derivatives have been reported to show aggregation-induced emission (AIE) effects and possess good fluorescence quantum yields. nih.gov By modifying the substituents on the this compound core, it may be possible to tune the photophysical properties (e.g., emission wavelength, quantum yield) to develop new fluorescent probes or organic light-emitting diode (OLED) materials.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface and forming a protective layer. A study on a triazolo[1,5-a]quinazolinone derivative demonstrated its ability to act as a mixed-type inhibitor for mild steel corrosion. nih.gov Given its structure, this compound and its derivatives could be investigated for similar anticorrosion properties.

The exploration of these non-biological applications represents a growing and exciting frontier in quinazoline chemistry.

Challenges and Opportunities in Quinazoline Research

The field of quinazoline chemistry, while mature, continues to present both challenges and significant opportunities.

Challenges:

Regioselectivity: Controlling the position of substituents during synthesis, especially on a multi-functionalized ring like this compound, can be challenging. Developing highly regioselective synthetic methods is a continuing goal.

Sustainability: Many classical synthetic routes for quinazolines involve harsh reagents, toxic solvents, and high temperatures. nih.govfrontiersin.org A major challenge is the development of greener, more sustainable, and economically viable synthetic protocols. nih.gov

Structural Diversity: While many derivatives have been made, accessing novel and complex substitution patterns on the quinazoline scaffold remains a challenge that requires the development of new synthetic tools.

Opportunities:

Privileged Scaffold: The quinazoline ring is considered a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility provides a vast opportunity for chemists to design and synthesize new derivatives.

New Catalytic Systems: There is an ongoing opportunity to discover and develop more efficient, selective, and recyclable catalysts for quinazoline synthesis and functionalization. nih.gov

Expansion into New Fields: The potential of quinazolines in material science is still largely underexplored. nih.govnih.gov There is a significant opportunity to design and study quinazoline-based materials for electronics, optics, and other advanced applications.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of quinazolines could offer improved safety, scalability, and efficiency compared to traditional batch processes.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-ethylquinazolin-4-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives with ethyl-containing precursors. Key variables include temperature (reflux conditions, ~110–130°C), solvent selection (e.g., DMF or acetic acid), and chlorination agents (POCl₃ or SOCl₂). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of chlorinating agents to minimize byproducts like 4-unsubstituted quinazolines. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify ethyl and quinazoline protons/carbons, mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to detect hydroxyl (-OH) and C-Cl stretches. For crystalline samples, X-ray crystallography resolves stereoelectronic effects, as demonstrated in analogous quinazoline derivatives (e.g., 3-[(2-Chloro-6-methylquinolin-3-yl)-methyl]quinazolin-4(3H)-one) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide electronic structure analysis of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Include exact-exchange terms (e.g., Becke’s 1993 functional ) to improve thermochemical accuracy. For correlation energy, the Lee-Yang-Parr (LYP) functional provides reliable results. Solvent effects (polar aprotic vs. protic) can be modeled using the polarizable continuum model (PCM).

Q. How to resolve contradictions in reported biological activity data for quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro vs. ethyl groups) or assay conditions. Perform structure-activity relationship (SAR) studies using analogs (e.g., 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone ). Validate via molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) and correlate with in vitro IC₅₀ values. Control for solvent/DMSO concentration in bioassays to avoid false negatives .

Q. What strategies address conflicting spectral data (e.g., NMR vs. X-ray) for quinazoline derivatives?

  • Methodological Answer : Cross-validate using dynamic NMR to detect conformational flexibility (e.g., hindered rotation of ethyl groups). For X-ray vs. computational structure mismatches, re-optimize DFT geometries with dispersion corrections (e.g., Grimme’s D3). Use SC-XRD (single-crystal X-ray diffraction) to resolve tautomeric forms, as seen in 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one studies .

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